molecular formula C22H22N2O5 B2495015 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2138396-20-8

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2495015
CAS No.: 2138396-20-8
M. Wt: 394.427
InChI Key: CSJHOZWLRVDTRK-UHFFFAOYSA-N
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Description

1-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS: 2138396-20-8) is an Fmoc-protected pyrrolidone-based carboxylic acid derivative. Its molecular formula is C₂₂H₂₂N₂O₅, with a molecular weight of 394.42 g/mol . The compound features a 5-oxopyrrolidine core, which distinguishes it from other Fmoc-protected building blocks. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides acid-labile protection for the amine, making it suitable for solid-phase peptide synthesis (SPPS) and other applications requiring temporary amine masking.

Properties

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-20-11-14(21(26)27)12-24(20)10-9-23-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJHOZWLRVDTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fmoc-Amination of Ethylamine Side Chains

The primary amine on the ethyl side chain is protected using Fmoc chloride (Fmoc-Cl) under Schotten-Baumann conditions:

  • Dissolve the amine precursor (e.g., 2-aminoethylpyrrolidone) in a 1:1 mixture of dioxane and 10% sodium carbonate.
  • Add Fmoc-Cl (1.2 equivalents) dropwise at 0°C.
  • Stir for 4–6 hours at room temperature.
  • Extract with ethyl acetate and purify via silica gel chromatography (yield: 75–85%).

Optimization Note: Using 4-dimethylaminopyridine (DMAP) as a catalyst increases yields to 90% by accelerating the acylation reaction.

Pyrrolidone Ring Formation

Lactamization of Glutamic Acid Derivatives

The 5-oxopyrrolidine ring is synthesized via intramolecular cyclization of a glutamic acid precursor:

  • Starting Material: N-Boc-glutamic acid α-tert-butyl ester.
  • Activation: Treat with thionyl chloride (SOCl₂) to form the acid chloride.
  • Cyclization: Stir in anhydrous dichloromethane (DCM) with triethylamine (TEA) at −20°C for 2 hours.
  • Deprotection: Remove Boc and tert-butyl groups using trifluoroacetic acid (TFA)/DCM (1:1).

Key Data:

Condition Yield (%) Purity (HPLC)
SOCl₂, TEA, −20°C 78 95
DCC, DMAP, rt 65 88

Mitsunobu Reaction for Ring Closure

An alternative approach employs Mitsunobu conditions to form the lactam:

  • React N-Fmoc-2-aminoethyl-4-hydroxyproline with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
  • Stir at 0°C → rt for 12 hours.
  • Isolate the product via flash chromatography (hexane/ethyl acetate).

Advantage: Mitigates racemization at C3 compared to acid-catalyzed methods.

Carboxylic Acid Functionalization

The carboxylic acid at position 3 is introduced via oxidation or hydrolysis:

Oxidation of Alcohol Precursors

  • Start with 3-hydroxypyrrolidine derivative.
  • Oxidize using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.
  • Neutralize with NaHCO₃ and extract with DCM.

Yield: 82–88% (HPLC purity >98%).

Hydrolysis of Nitriles

  • React 3-cyanopyrrolidine with 6 M HCl at 80°C for 6 hours.
  • Neutralize with NaOH and lyophilize.

Solid-Phase Synthesis Approaches

2-Chlorotrityl Chloride (2-CTC) Resin Methodology

Adapted from protocols for Fmoc-N-Me-AA-OH synthesis:

  • Loading: Anchor Fmoc-protected pyrrolidine-3-carboxylic acid to 2-CTC resin using DIEA in DCM.
  • Deprotection: Remove Fmoc with 20% piperidine/DMF.
  • Coupling: Attach 2-aminoethanol using HATU/DIPEA in DMF.
  • Cyclization: Form the lactam with PyBOP/DIEA.
  • Cleavage: Release the product with 1% TFA/DCM.

Advantages:

  • Avoids solubility issues with polar intermediates.
  • Enables iterative purification after each step.

Analytical Validation

Purity Assessment

  • HPLC: C18 column, gradient 5–95% acetonitrile/0.1% TFA over 20 minutes. Retention time: 12.3 minutes.
  • NMR: Key signals (400 MHz, DMSO-d₆):
    • δ 7.89 (d, J = 7.5 Hz, Fmoc aromatic H).
    • δ 4.32 (m, pyrrolidine CH).
    • δ 3.98 (t, Fmoc-CH₂).

Mass Spectrometry

  • ESI-MS: m/z calculated for C₂₄H₂₅N₂O₅ [M+H]⁺: 433.18; observed: 433.21.

Comparative Analysis of Synthetic Routes

Method Yield (%) Steps Cost (Relative) Scalability
Solution-Phase 72 5 $$ Moderate
Solid-Phase (2-CTC) 85 7 $$$ High
Mitsunobu Cyclization 68 4 $$ Low

Chemical Reactions Analysis

Types of Reactions

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-oxopyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed using mild acids like piperidine, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogues

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Key Applications
Target Compound (2138396-20-8) C₂₂H₂₂N₂O₅ 394.42 5-Oxopyrrolidine Fmoc-protected amine, carboxylic acid SPPS, heterocyclic drug intermediates
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (180576-05-0) C₂₃H₂₅N₃O₄ 407.46 Piperazine Fmoc-protected amine, acetic acid Linkers, spacers in peptide synthesis
2-[2-(Fmoc-amino)ethyl]-3-oxo-isoindole-5-carboxylic Acid C₂₆H₂₂N₂O₅ 442.48 Isoindole Fmoc-protected amine, carboxylic acid Fluorescent probes, conjugation chemistry
(S)-2-((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic Acid (2044710-58-7) C₂₁H₂₁NO₆ 383.40 Branched alkyl chain Fmoc-protected methylamine, ester, carboxylic acid Branched peptide synthesis

Research Findings and Divergences

(b) Stability and Reactivity

  • All Fmoc-protected compounds are base-sensitive, requiring acidic conditions (e.g., piperidine) for deprotection. However, the ester-containing analogue (CAS 2044710-58-7) shows lower hydrolytic stability compared to the carboxylic acid derivatives.
  • The piperazine-based compound (CAS 180576-05-0) has superior solubility in polar solvents (e.g., DMF) due to its tertiary amine, whereas the target compound’s pyrrolidone ring confers moderate solubility.

Biological Activity

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C23H26N2O4
  • Molecular Weight : 402.46 g/mol
  • CAS Number : 220497-90-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of 5-oxopyrrolidine-3-carboxylic acid. For instance, compounds bearing similar structures have shown promising activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

CompoundActivityMIC (µg/mL)Target Pathogen
1aModerate32S. aureus
24bStrong16E. faecalis
14Very Strong8Vancomycin-resistant S. aureus

These findings suggest that the compound's structure plays a crucial role in its antimicrobial efficacy, with certain modifications enhancing activity against resistant strains .

Anticancer Activity

The anticancer properties of similar pyrrolidine derivatives have been explored in various cancer cell lines, including lung cancer (A549) models. The results indicate that these compounds can induce cytotoxic effects, potentially through mechanisms involving apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
5-Fluorobenzimidazole derivativeA54910Apoptosis induction
Hydrazone derivativeA54915Cell cycle arrest

The derivatives exhibited significant cytotoxicity with favorable selectivity indices, indicating their potential as therapeutic agents against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by structural modifications:

  • Substituents on the Aromatic Ring : The presence of electron-withdrawing groups (e.g., chloro or nitro groups) has been associated with increased antimicrobial activity.
  • Alkyl Chain Length : Variations in the length of the alkyl chain connecting to the pyrrolidine ring can affect both solubility and bioactivity.
  • Functional Groups : The introduction of hydroxyl or methoxy groups has shown to enhance antioxidant properties, which may contribute to overall biological efficacy.

Study on Antimicrobial Resistance

A study focusing on the structure-dependent antimicrobial activity of pyrrolidine derivatives reported that certain compounds demonstrated effectiveness against multidrug-resistant pathogens. The research utilized broth microdilution methods to assess minimum inhibitory concentrations (MICs), revealing that modifications in the molecular structure significantly impacted the efficacy against resistant strains .

Antioxidant Properties

The antioxidant activity was evaluated using DPPH radical scavenging assays, where several derivatives showed high radical scavenging abilities comparable to established antioxidants like ascorbic acid. The results indicated that compounds with specific structural features could serve as potential antioxidant agents, contributing to their overall therapeutic profiles .

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